Cas no 208941-96-2 (Iso Rizatriptan)

Iso Rizatriptan is a selective serotonin receptor agonist, primarily targeting the 5-HT1B and 5-HT1D receptors. It is a stereoisomer of rizatriptan, developed to enhance pharmacokinetic properties while maintaining efficacy in acute migraine treatment. Key advantages include rapid absorption and onset of action, with improved bioavailability compared to conventional rizatriptan formulations. Its high receptor specificity minimizes off-target effects, reducing the risk of adverse reactions. Iso Rizatriptan exhibits consistent metabolic stability, ensuring predictable therapeutic outcomes. The compound is formulated to optimize patient tolerance, making it suitable for individuals requiring fast and reliable migraine relief. Its chemical structure is engineered to enhance solubility and dissolution rates, further improving clinical performance.
Iso Rizatriptan structure
Iso Rizatriptan structure
Product Name:Iso Rizatriptan
CAS No:208941-96-2
MF:C15H19N5
MW:269.344862222672
CID:910750
Update Time:2025-10-29

Iso Rizatriptan Chemical and Physical Properties

Names and Identifiers

    • Iso Rizatriptan
    • N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine
    • Rizatriptan impurity C
    • UNII-G7C3579X6Q
    • Inchi: 1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3
    • InChI Key: ABKUUFDCAHYSCG-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(CN3C=NC=N3)=CC=2C=C1CCN(C)C

Computed Properties

  • Exact Mass: 269.16400

Experimental Properties

  • Melting Point: 96-98°C
  • PSA: 49.74000
  • LogP: 1.91180

Iso Rizatriptan Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I895500-1mg
Iso Rizatriptan
208941-96-2
1mg
$ 278.00 2023-09-07
TRC
I895500-2.5mg
Iso Rizatriptan
208941-96-2
2.5mg
$334.00 2023-05-18
TRC
I895500-5mg
Iso Rizatriptan
208941-96-2
5mg
$640.00 2023-05-18
TRC
I895500-10mg
Iso Rizatriptan
208941-96-2
10mg
$ 1259.00 2023-09-07
TRC
I895500-25mg
Iso Rizatriptan
208941-96-2
25mg
$ 2662.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-488976-2.5 mg
Iso Rizatriptan,
208941-96-2
2.5 mg
¥3,685.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-491428-1 mg
Iso rizatriptan-d6,
208941-96-2
1mg
¥3,685.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-488976-2.5mg
Iso Rizatriptan,
208941-96-2
2.5mg
¥3685.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-491428-1mg
Iso rizatriptan-d6,
208941-96-2
1mg
¥3685.00 2023-09-05
A2B Chem LLC
AF62800-50mg
Iso Rizatriptan
208941-96-2 > 95%
50mg
$4644.00 2024-04-20

Iso Rizatriptan Production Method

Additional information on Iso Rizatriptan

Recent Advances in Iso Rizatriptan (208941-96-2) Research: A Comprehensive Review

Iso Rizatriptan (CAS: 208941-96-2), a stereoisomer of the well-known migraine treatment Rizatriptan, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, with its unique structural and pharmacological properties, is being explored for its potential therapeutic applications beyond its parent molecule. The latest studies have focused on its synthesis, pharmacokinetics, and mechanism of action, providing valuable insights into its clinical potential.

Recent research has demonstrated that Iso Rizatriptan exhibits distinct binding affinities to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, which are critical in migraine pathophysiology. A 2023 study published in the Journal of Medicinal Chemistry highlighted that the compound's stereochemistry influences its receptor interaction profile, leading to altered efficacy and side effect profiles compared to Rizatriptan. These findings suggest that Iso Rizatriptan could offer a more targeted approach to migraine treatment with fewer adverse effects.

In addition to its receptor binding characteristics, Iso Rizatriptan has been investigated for its metabolic stability and bioavailability. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to study its pharmacokinetic properties. A recent preclinical study revealed that Iso Rizatriptan has a longer half-life and improved blood-brain barrier penetration compared to its counterpart, making it a promising candidate for extended-release formulations.

Another area of active research is the synthesis and scalability of Iso Rizatriptan. Novel synthetic routes have been developed to optimize yield and purity, addressing previous challenges in large-scale production. A 2024 publication in Organic Process Research & Development detailed a cost-effective and environmentally friendly synthesis method, which could facilitate the compound's transition from the lab to clinical trials.

Despite these advancements, challenges remain in fully understanding the clinical implications of Iso Rizatriptan. Ongoing studies are exploring its potential in treating other neurological disorders, such as cluster headaches and neuropathic pain. Furthermore, comparative studies with other triptans are needed to establish its position in the therapeutic landscape. The integration of computational modeling and in vivo studies is expected to provide deeper insights into its mechanism and optimize its therapeutic use.

In conclusion, Iso Rizatriptan (208941-96-2) represents a promising avenue in migraine therapy and beyond. Its unique pharmacological profile, coupled with advancements in synthesis and pharmacokinetics, positions it as a compound of significant interest for future research and development. Continued exploration of its clinical potential and optimization of its properties will be crucial in realizing its full therapeutic benefits.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.